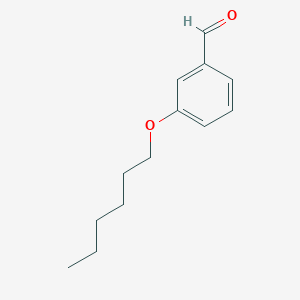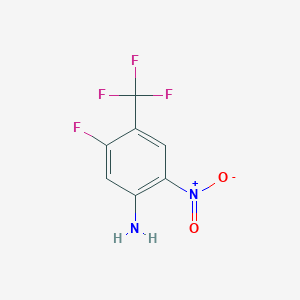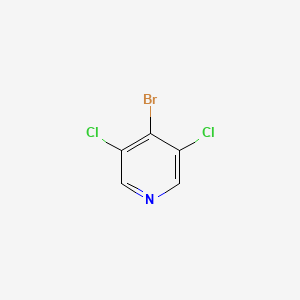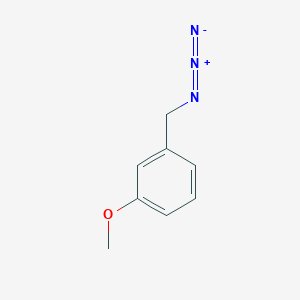
Benzene, 1-(azidomethyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, 1-(azidomethyl)-3-methoxy-” is a chemical compound with the molecular formula C7H7N3 . It is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . This compound is known to be heat-sensitive and can decompose to emit toxic fumes of NOx .
Synthesis Analysis
Benzyl azide, an aromatic azide, is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The synthesis of this compound involves the reaction of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis
The molecular structure of “Benzene, 1-(azidomethyl)-3-methoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
Benzene, the parent compound of “Benzene, 1-(azidomethyl)-3-methoxy-”, is highly prone to electrophilic substitution reactions . These reactions include nitration, sulfonation, and halogenation . Benzyl azide is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis
“Benzene, 1-(azidomethyl)-3-methoxy-” has a molecular weight of 133.1506 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Nonsymmetric Pillar[5]arenes Synthesis : A statistical mixture of regioisomeric pillar[5]arenes was synthesized using 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene. These structures have shown the ability to encapsulate guest molecules, demonstrating potential in chemical encapsulation and sensor applications (Kou et al., 2010).
Antiproliferative Activities : Synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids was performed, and their antiproliferative activities were tested against various malignant human cell lines. This study indicates potential applications in cancer research and therapy (Kiss et al., 2019).
Liquid-Phase Oxidation : The kinetics of liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes to hydroperoxides was studied, which might provide insights into industrial applications related to oxidation processes (Zawadiak et al., 2005).
Molecular Structure and Interactions
Crystal Structure Analysis : The crystal structure of 5-hydroxymethyl-2-methoxyphenol was analyzed to understand the molecular arrangement and interactions, which can be crucial in drug design and material science (Hassan et al., 2015).
Photocycloaddition Reactions : A study on the photocycloaddition of substituted pyridines with benzofuran was conducted. Understanding these reactions can be vital in the synthesis of complex organic molecules and in the development of pharmaceuticals (Sakamoto et al., 2000).
Biological Evaluation and Synthesis
Synthesis and Antiproliferative Activity : Novel heterocyclic systems were synthesized from eugenol derivatives, and their antiproliferative activity was evaluated against various carcinoma cell lines, showing significant cytotoxicity in some compounds (Taia et al., 2020).
Biologically Active Compound Synthesis : Total synthesis of a biologically active, naturally occurring compound was achieved, showcasing the potential of these synthetic routes in drug development and chemical biology (Akbaba et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(azidomethyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNSSXJWWLJAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450376 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(azidomethyl)-3-methoxy- | |
CAS RN |
123767-44-2 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

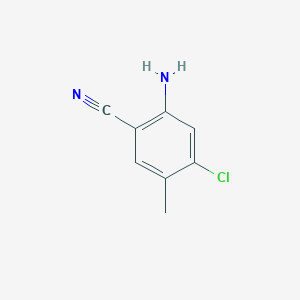

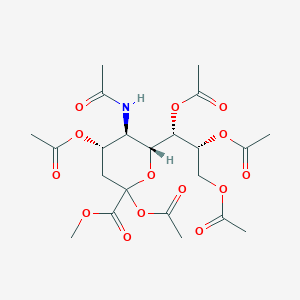
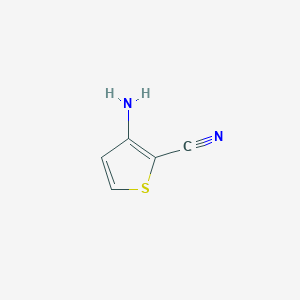
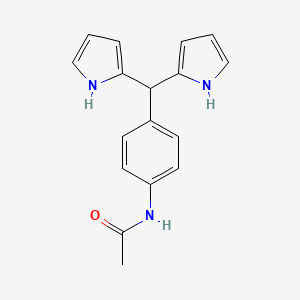
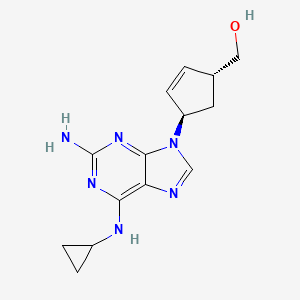
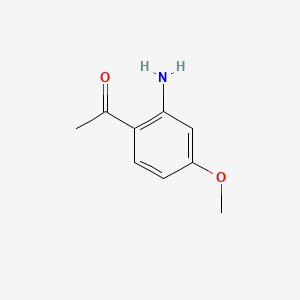
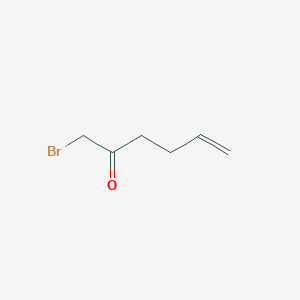
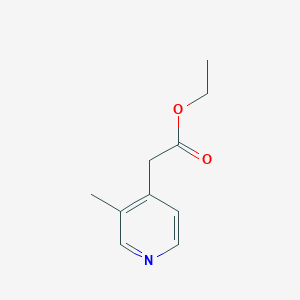

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)
